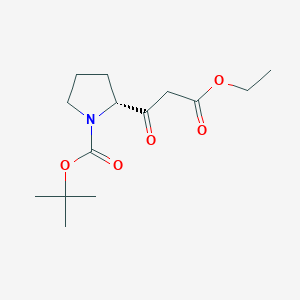
6-(Dipropilamino)piridazina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with dipropylamino and ethyl carboxylate groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 6-(dipropylamino)pyridazine-3-carboxylate typically begins with pyridazine derivatives and dipropylamine.
Reaction Conditions: The reaction involves the alkylation of pyridazine with dipropylamine under controlled conditions, followed by esterification with ethanol to introduce the ethyl carboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: Ethyl 6-(dipropylamino)pyridazine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridazine ring or the carboxylate group.
Substitution: Substitution reactions can occur at different positions on the pyridazine ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced forms of the pyridazine ring or carboxylate group.
Substitution Products: New derivatives with different substituents on the pyridazine ring.
Aplicaciones Científicas De Investigación
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s known that pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .
Mode of Action
It’s known that pyridazine derivatives can interact with multiple receptors, which makes them valuable for developing new useful derivatives .
Biochemical Pathways
It’s known that pyridazine derivatives can affect a variety of biological activities and pharmacological properties .
Result of Action
It’s known that pyridazine derivatives can show different biological activities and pharmacological properties .
Análisis Bioquímico
Biochemical Properties
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring in this compound is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties facilitate its interaction with drug targets, making it a valuable scaffold in drug discovery. The compound’s interactions with biomolecules often involve π-π stacking and hydrogen bonding, which are crucial for molecular recognition and binding .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(dipropylamino)pyridazine-3-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and π-π stacking interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(dipropylamino)pyridazine-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Metabolic Pathways
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism involves enzymatic reactions that modify its chemical structure, leading to the formation of active or inactive metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Comparación Con Compuestos Similares
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-(dimethylamino)pyridazine-3-carboxylate: Similar structure but with dimethylamino group instead of dipropylamino.
Ethyl 6-(diethylamino)pyridazine-3-carboxylate: Similar structure but with diethylamino group instead of dipropylamino.
Ethyl 6-(dipropylamino)pyridine-3-carboxylate: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness: Ethyl 6-(dipropylamino)pyridazine-3-carboxylate is unique due to its specific combination of functional groups and the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
ethyl 6-(dipropylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h7-8H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGFECDINRBCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NN=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)

![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)



![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)







